molecular formula C11H10O3 B13799429 4-(Benzoyloxy)-3-buten-2-one CAS No. 81450-80-8

4-(Benzoyloxy)-3-buten-2-one

Cat. No.: B13799429
CAS No.: 81450-80-8
M. Wt: 190.19 g/mol
InChI Key: BDOVHKNGQMHYSL-BQYQJAHWSA-N
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Description

4-(Benzoyloxy)-3-buten-2-one is an organic compound with a unique structure that includes a benzoyloxy group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzoyloxy)-3-buten-2-one typically involves the esterification of 3-buten-2-one with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

3-buten-2-one+benzoyl chlorideThis compound\text{3-buten-2-one} + \text{benzoyl chloride} \rightarrow \text{this compound} 3-buten-2-one+benzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzoyloxy)-3-buten-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Various substituted butenones

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to participate in various reactions—such as oxidation, reduction, and substitution—makes it an essential building block for creating pharmaceuticals and agrochemicals.

Table 1: Synthesis Methods and Their Applications

MethodStarting MaterialsApplications
Mitsunobu Reaction2-butene-1,4-diol, benzyl bromideSynthesis of drug candidates
Oxidation4-(Benzoyloxy)-3-buten-2-oneFormation of aldehydes/carboxylic acids
ReductionThis compoundProduction of saturated alcohols
SubstitutionThis compoundIntroduction of various functional groups

Drug Development

The compound's unique structure allows it to act as a precursor in the development of pharmaceuticals targeting specific biological pathways. Research has indicated that derivatives of this compound may exhibit significant biological activities, including anti-inflammatory properties. For instance, modifications to the benzoyloxy group can enhance interactions with biological targets such as enzymes and receptors.

Polymer Production

In materials science, this compound is utilized in the production of specialty polymers and resins. Its reactive functional groups enable it to serve as a monomer or cross-linking agent in polymerization processes.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound derivatives in various therapeutic areas:

  • Anti-inflammatory Potential : Compounds derived from this structure have shown promise in inhibiting inflammatory pathways, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.
  • Pharmaceutical Applications : As an intermediate in drug synthesis, it has been used to create various pharmaceutical agents that target specific biological pathways. For example, a study demonstrated that structural modifications could lead to enhanced efficacy against certain diseases.

Mechanism of Action

The mechanism of action of 4-(Benzoyloxy)-3-buten-2-one involves its interaction with various molecular targets. The benzoyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-3-buten-2-one
  • 4-(Benzoyloxy)-2-buten-1-ol
  • 4-(Benzoyloxy)-3-penten-2-one

Uniqueness

4-(Benzoyloxy)-3-buten-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Biological Activity

4-(Benzoyloxy)-3-buten-2-one, also known as a derivative of phenylbutenone, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyloxy group attached to a butenone backbone. Its chemical structure can be represented as follows:

C11H10O3\text{C}_{11}\text{H}_{10}\text{O}_3

This structure contributes to its reactivity and interaction with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests, showing significant inhibition rates .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. The compound induced apoptosis in human cancer cells, with mechanisms involving the activation of caspases and the modulation of Bcl-2 family proteins . The IC50 values for different cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These results indicate its potential as a chemotherapeutic agent.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes linked to disease processes. For instance, it acts as an inhibitor of glutathione transferase, which is involved in detoxification pathways . This inhibition could enhance the efficacy of certain chemotherapeutic agents by preventing drug resistance mechanisms.

Case Studies

  • Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, indicating strong antibacterial properties .
  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on various cancer cell lines, treatment with this compound resulted in significant cell death observed through flow cytometry analysis. The study concluded that this compound could be further explored for developing anti-cancer therapies .
  • Antioxidant Mechanism Exploration : Research investigating the antioxidant properties revealed that this compound effectively reduced oxidative stress markers in cellular models. This suggests its potential role in protecting cells from damage caused by reactive oxygen species .

Properties

CAS No.

81450-80-8

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

[(E)-3-oxobut-1-enyl] benzoate

InChI

InChI=1S/C11H10O3/c1-9(12)7-8-14-11(13)10-5-3-2-4-6-10/h2-8H,1H3/b8-7+

InChI Key

BDOVHKNGQMHYSL-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)/C=C/OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)C=COC(=O)C1=CC=CC=C1

Origin of Product

United States

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